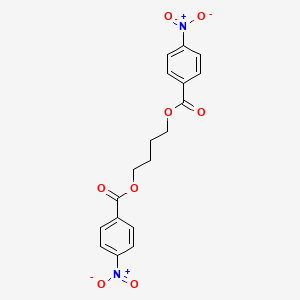

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate

CAS No.: 54900-09-3

Cat. No.: VC18734993

Molecular Formula: C18H16N2O8

Molecular Weight: 388.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54900-09-3 |

|---|---|

| Molecular Formula | C18H16N2O8 |

| Molecular Weight | 388.3 g/mol |

| IUPAC Name | 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate |

| Standard InChI | InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2 |

| Standard InChI Key | ICIXGKLFLPIZAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate (CAS 54900-09-3) belongs to the nitrobenzoate ester family, featuring a central oxybutyl spacer (-O-(CH₂)₄-O-) connecting two 4-nitrobenzoyl moieties. The molecular formula is C₁₈H₁₆N₂O₈, with a molecular weight of 388.33 g/mol. The compound’s structure is defined by:

-

Two aromatic rings substituted with nitro groups at the para positions.

-

Ester linkages at both ends of the oxybutyl chain, enabling flexibility and influencing solubility.

The IUPAC name, 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, reflects its bifunctional ester configuration. Spectroscopic characterization via NMR and IR would reveal peaks consistent with ester carbonyls (~1720 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Synthesis and Catalytic Advancements

Esterification Strategies

The synthesis of nitrobenzoate esters typically involves acid-catalyzed esterification. For 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, plausible routes include:

-

Direct esterification of 4-nitrobenzoic acid with 1,4-butanediol under acidic conditions.

-

Acylation of 1,4-butanediol with 4-nitrobenzoyl chloride.

Recent innovations in esterification, such as ultrasonic and microwave-assisted methods, have demonstrated efficacy in related systems. For example, ethyl 4-nitrobenzoate synthesis achieved 67% yield using ultradispersed zeolite catalysts (H-HEU-M, H-MOR) under microwave irradiation . These methods reduce reaction times from hours to minutes and enhance selectivity by minimizing side reactions like hydrolysis.

Table 1: Comparative Esterification Conditions

| Parameter | Conventional Method | Ultrasound/Microwave Method |

|---|---|---|

| Catalyst | H₂SO₄ | H-MOR zeolite (290–480 nm) |

| Temperature (°C) | 80–100 | 80 |

| Time (h) | 6–12 | 2 |

| Yield (%) | 40–50 | 60–70 |

Data adapted from studies on ethyl 4-nitrobenzoate synthesis .

Catalyst Design and Efficiency

Natural zeolites modified to hydrogen forms (e.g., H-CL, H-PHI) exhibit high surface areas and acidity, critical for activating carboxylic acids. Ultrasonic treatment reduces zeolite particle size to 290–480 nm, increasing active sites and improving mass transfer . This approach could be adapted for synthesizing the target compound by substituting ethanol with 1,4-butanediol.

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Predicted to exceed 150°C due to rigid aromatic cores.

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.

-

Stability: Susceptible to hydrolysis under strong acidic or basic conditions, releasing 4-nitrobenzoic acid.

Spectroscopic Data

-

¹H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons), δ 4.3–4.5 ppm (ester-linked CH₂), and δ 1.6–1.8 ppm (central CH₂ groups).

-

IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).

Reactivity and Functional Transformations

Hydrolysis and Reduction

-

Acidic Hydrolysis: Cleaves ester bonds to yield 4-nitrobenzoic acid and 1,4-butanediol.

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, producing 4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate, a potential precursor for polyamides or pharmaceuticals.

Nucleophilic Substitution

The electron-deficient aromatic rings undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions, enabling derivatization for material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume